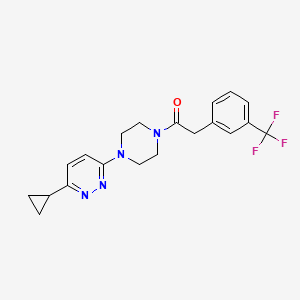
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that belongs to a class of compounds known for their potential biological activities and chemical functionalities. Its structure suggests it could be relevant for pharmacological research, considering the presence of a piperazine moiety, a cyclopropyl group, and a trifluoromethylated phenyl group. These features are common in molecules with significant biological activities.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step reactions, including cyclization, condensation, and functional group transformations. A closely related synthesis approach is the microwave-assisted synthesis of benzothiazolyl piperazine derivatives, which highlights the efficiency of using microwave irradiation for accelerating reaction processes and enhancing yields (M. Said et al., 2020). This method could potentially be adapted for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of a similar compound was determined, demonstrating a conventional chair conformation for the piperazine ring, which is a common feature in these molecules due to the stability and flexibility of the piperazine moiety (M. Said et al., 2020).
Aplicaciones Científicas De Investigación
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moieties were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells, with some compounds exhibiting comparative or superior activity to cisplatin (Yurttaş et al., 2014).
Antimicrobial Activity
Chalcones containing piperazine or 2,5-dichlorothiophene moieties demonstrated potent antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans (Tomar et al., 2007).
Synthesis Methods
Innovative synthetic methods for creating piperazine/morpholine moiety-containing dihydropyrimidinone derivatives were developed, highlighting efficient and straightforward approaches for the synthesis of compounds with potential biological activity (Bhat et al., 2018).
Antifungal and Cytotoxic Activities
Azole-containing piperazine derivatives were synthesized and displayed significant in vitro antibacterial, antifungal, and cytotoxic activities, suggesting their potential as broad-spectrum antimicrobial and anticancer agents (Gan et al., 2010).
Electrocatalytic Synthesis
A novel electrochemical synthesis method for phenylpiperazine derivatives was developed, offering an environmentally friendly and efficient approach to synthesizing these compounds (Nematollahi & Amani, 2011).
Propiedades
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)16-3-1-2-14(12-16)13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVBKXAWFTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
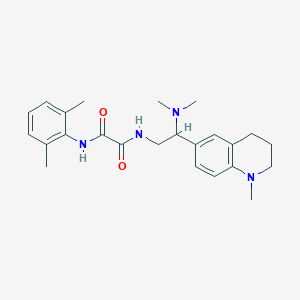
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)
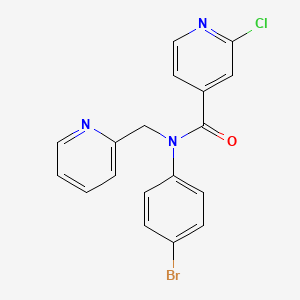
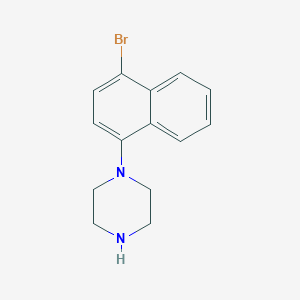
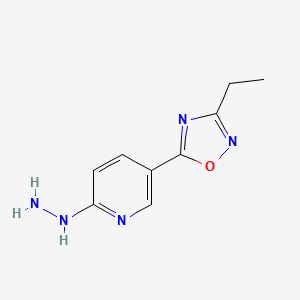

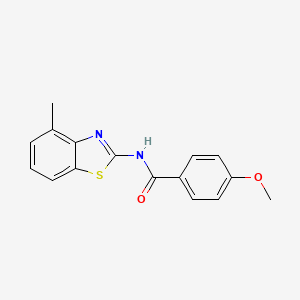

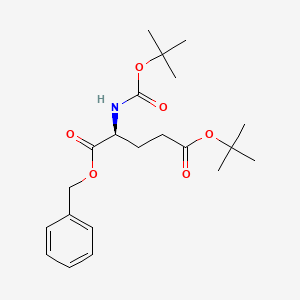
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)

